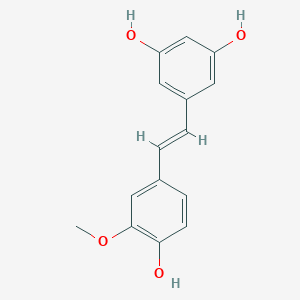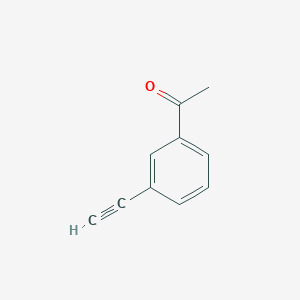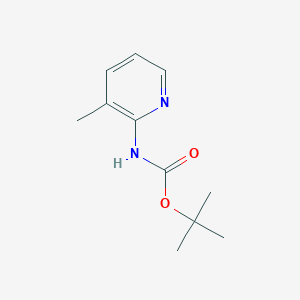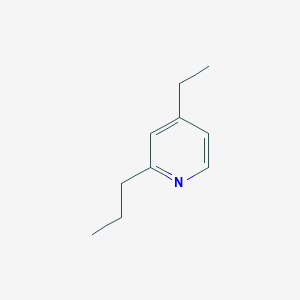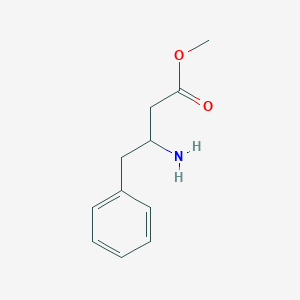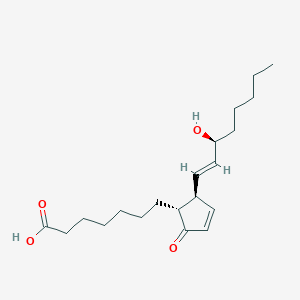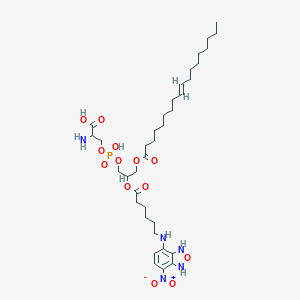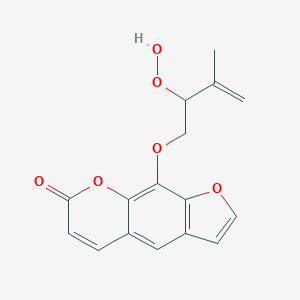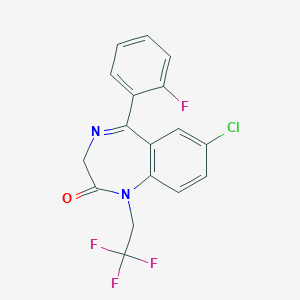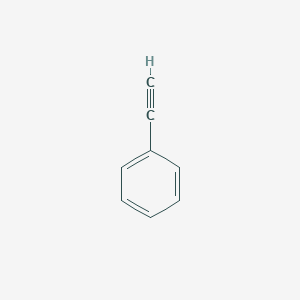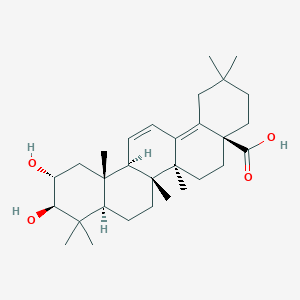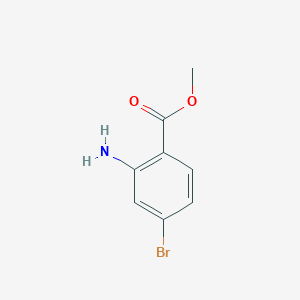
1-Pyrenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyrene-1-sulphonate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonate group attached to the first position of the pyrene ring, making it highly soluble in water. Sodium pyrene-1-sulphonate is widely used in various scientific fields due to its unique photophysical properties, including strong fluorescence.
Mechanism of Action
Target of Action
1-Pyrenesulfonic acid sodium salt, also known as Sodium 1-pyrenesulfonate, sodium pyrene-1-sulfonate, or Sodium pyrene-1-sulphonate, is an amphiphilic pyrene derivative . It is primarily used as a fluorescent probe in various scientific research . The primary targets of this compound are the molecules or structures that it is intended to mark for detection, which can vary depending on the specific application .
Mode of Action
The compound contributes to the fluorescent properties of pyrene to the material . It has been described as a fluorescent dopant in the design of nanostructured conducting polymers . The π-conjugated pyrene-containing sodium salt electronically contributes to the surface band edges and influences the carrier dynamics by passivating defects at both top hole-transfer layer (HTL)–perovskite and bottom perovskite–ETL interfaces .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments
Result of Action
The primary result of the action of this compound is the generation of fluorescence, which can be used to detect and track the molecules or structures it is bound to . This can provide valuable information in a variety of research contexts.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its fluorescence can be affected by the pH and temperature of its environment . Additionally, its stability and efficacy can be influenced by storage conditions . , suggesting that it can maintain its efficacy under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyrene-1-sulphonate can be synthesized through the sulfonation of pyrene. The process typically involves the reaction of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of sodium pyrene-1-sulphonate follows a similar synthetic route but on a larger scale. The process involves the continuous addition of pyrene to a reactor containing sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques to obtain high-purity sodium pyrene-1-sulphonate.
Chemical Reactions Analysis
Types of Reactions: Sodium pyrene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-sulfonic acid.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrene-1-sulfonic acid.
Reduction: Various reduced forms of pyrene derivatives.
Substitution: Substituted pyrene derivatives with different functional groups.
Scientific Research Applications
Sodium pyrene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: The compound is employed in studying biological membranes and protein interactions due to its ability to intercalate into lipid bilayers.
Medicine: Sodium pyrene-1-sulphonate is used in drug delivery systems and as a diagnostic tool in imaging techniques.
Comparison with Similar Compounds
Sodium pyrene-1-sulphonate can be compared with other pyrene derivatives such as:
Pyrene-1-sulfonic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt: Contains multiple sulfonate groups, leading to different photophysical properties and applications.
Uniqueness: Sodium pyrene-1-sulphonate is unique due to its balance of water solubility and strong fluorescence, making it versatile for various applications in scientific research and industry.
Properties
CAS No. |
59323-54-5 |
|---|---|
Molecular Formula |
C16H10NaO3S |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
sodium;pyrene-1-sulfonate |
InChI |
InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19); |
InChI Key |
UTUQPMDRGQJMHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
59323-54-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


